molecular formula C14H20FNO2S B2636379 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide CAS No. 1798523-46-2

3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide

Cat. No.: B2636379
CAS No.: 1798523-46-2
M. Wt: 285.38
InChI Key: SGXHNWHDVFGWMN-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide is an organic compound that features a fluorophenyl group, a hydroxy-methyl-thio substituted propyl chain, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide typically involves multiple steps:

  • Formation of the Fluorophenyl Intermediate: : The initial step involves the preparation of a 2-fluorophenyl intermediate, which can be synthesized through the fluorination of a suitable phenyl precursor using reagents like fluorine gas or a fluorinating agent such as N-fluorobenzenesulfonimide.

  • Introduction of the Propanamide Group: : The next step involves the introduction of the propanamide group. This can be achieved through an amide coupling reaction between the fluorophenyl intermediate and a suitable amine, such as 2-hydroxy-2-methyl-3-(methylthio)propylamine. Common coupling reagents include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Final Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the propanamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide to an amine.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as heating or the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors due to the presence of the fluorophenyl group, which can enhance binding affinity and metabolic stability.

  • Biological Studies: : It can be used as a probe in biochemical assays to study enzyme activity or protein interactions, given its ability to undergo specific chemical reactions.

  • Materials Science: : The compound may be explored for its potential in creating novel materials with specific electronic or optical properties, leveraging the fluorine and sulfur atoms in its structure.

Mechanism of Action

The mechanism by which 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide exerts its effects depends on its application:

  • In Medicinal Chemistry: : It may act by binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group can enhance binding interactions through halogen bonding or hydrophobic interactions.

  • In Biological Studies: : The compound can interact with proteins or nucleic acids, serving as a tool to elucidate biological pathways or mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide imparts unique properties such as increased metabolic stability and enhanced binding affinity in medicinal applications. Fluorine’s high electronegativity and small size allow it to form strong interactions with biological targets, making this compound particularly valuable in drug design.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXHNWHDVFGWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1F)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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